molecular formula C6H6F3NO2S B12823369 5-Thiazolemethanol, 2-(2,2,2-trifluoroethoxy)-

5-Thiazolemethanol, 2-(2,2,2-trifluoroethoxy)-

Cat. No.: B12823369
M. Wt: 213.18 g/mol
InChI Key: PXVQRJBMGRCWIF-UHFFFAOYSA-N
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Description

(2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanol is a chemical compound that features a thiazole ring substituted with a trifluoroethoxy group and a methanol group. The presence of the trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanol typically involves the reaction of 2,2,2-trifluoroethanol with a thiazole derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while substitution reactions can introduce a variety of functional groups onto the thiazole ring .

Scientific Research Applications

(2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanol involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiazole ring can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoroethoxy group in (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanol imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H6F3NO2S

Molecular Weight

213.18 g/mol

IUPAC Name

[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]methanol

InChI

InChI=1S/C6H6F3NO2S/c7-6(8,9)3-12-5-10-1-4(2-11)13-5/h1,11H,2-3H2

InChI Key

PXVQRJBMGRCWIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)OCC(F)(F)F)CO

Origin of Product

United States

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